1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Description

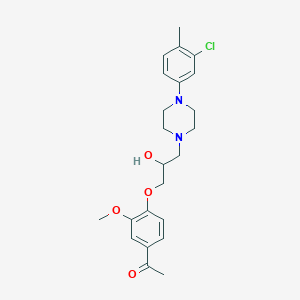

The compound 1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a structurally complex molecule featuring a piperazine ring substituted with a 3-chloro-4-methylphenyl group, linked via a 2-hydroxypropoxy chain to a 3-methoxyacetophenone moiety. For instance, Iloperidone, a known antipsychotic, shares structural similarities, including the ethanone and piperazine motifs, but differs in substituents on the aryl ring and the presence of a benzisoxazole group .

Properties

IUPAC Name |

1-[4-[3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4/c1-16-4-6-19(13-21(16)24)26-10-8-25(9-11-26)14-20(28)15-30-22-7-5-18(17(2)27)12-23(22)29-3/h4-7,12-13,20,28H,8-11,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRWPPIEGNTWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-4-methylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

Hydroxypropoxy Group Addition: The piperazine derivative is then reacted with epichlorohydrin to introduce the hydroxypropoxy group.

Methoxyphenyl Group Addition: Finally, the compound is reacted with 3-methoxyphenylacetic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a secondary alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a secondary alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxypropoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 3-chloro-4-methylphenyl group balances lipophilicity and steric bulk, optimizing blood-brain barrier penetration and receptor engagement.

- Metabolic Fate : Hydroxylation of the propoxy chain and demethylation are likely major pathways, necessitating prodrug strategies for enhanced bioavailability .

- Comparative Efficacy : The target compound’s structural complexity may confer advantages over Iloperidone in receptor selectivity but pose challenges in synthetic scalability .

Q & A

Q. Basic Research Focus

- HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete substitutions .

- NMR : 1H/13C NMR confirms methoxy (-OCH3) and chloro-methylphenyl group integration ratios .

Advanced Consideration : Dynamic NMR studies at variable temperatures can assess rotational barriers in the piperazine ring, which influence conformational stability .

How does substituent variation (e.g., chloro vs. fluoro, methoxy vs. ethoxy) impact biological activity?

Q. Basic Research Focus

- Chloro-Methylphenyl Group : Enhances lipophilicity and receptor binding affinity compared to unsubstituted phenyl .

- Methoxy Group : Modulates solubility and metabolic stability via steric and electronic effects .

Advanced Consideration : Computational docking (e.g., AutoDock Vina) paired with in vitro assays identifies SAR trends. For example, replacing chloro with fluoro reduces off-target kinase inhibition .

What strategies mitigate contradictory bioactivity data across different assays?

Advanced Research Focus

Contradictions may arise from:

- Assay-Specific Conditions : pH-dependent solubility of the hydroxypropoxy group alters cell permeability .

- Metabolic Instability : Hepatic microsome studies reveal rapid oxidation of the methoxyphenyl group in certain media .

Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) and stabilize the compound via prodrug derivatization .

How can computational modeling predict pharmacokinetic properties?

Q. Advanced Research Focus

- LogP Calculation : Software like MarvinSuite predicts logP (~3.2), indicating moderate blood-brain barrier penetration .

- Metabolite Prediction : Cyp450 isoform specificity (e.g., CYP3A4-mediated demethylation) is modeled using Schrödinger’s ADMET Predictor .

Validation : Compare in silico predictions with in vivo PK/PD studies in rodent models.

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Purification : Column chromatography scalability issues necessitate switch to recrystallization (solvent: ethyl acetate/hexane) .

- Byproduct Formation : Pilot-scale reactions may amplify minor impurities (e.g., triazolo byproducts); optimize via DoE (Design of Experiments) .

How does the hydroxypropoxy group influence solubility and formulation?

Q. Basic Research Focus

- Solubility Profile : The 2-hydroxypropoxy group enhances aqueous solubility (~15 mg/mL in PBS) but reduces stability in acidic conditions .

- Formulation : Lyophilization with cyclodextrin derivatives improves shelf-life for in vivo administration .

What structural analogs show promise for comparative SAR studies?

Q. Basic Research Focus

How can researchers address discrepancies in crystallographic vs. NMR-derived conformations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.